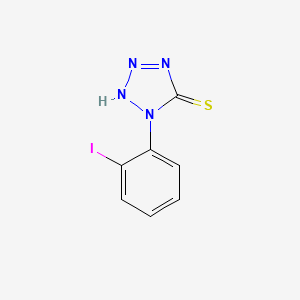

1-(2-Iodophenyl)-1H-tetrazole-5-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Iodophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound characterized by a tetrazole ring substituted at the 1-position with a 2-iodophenyl group and at the 5-position with a thiol (-SH) group. The iodine atom on the phenyl ring introduces steric bulk and electronic effects (e.g., inductive electron-withdrawing character), influencing its reactivity and physicochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol typically involves the reaction of 2-iodoaniline with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently cyclizes to form the tetrazole ring. The reaction conditions often require the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Iodophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The iodophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium azide or other nucleophiles in the presence of a base.

Major Products Formed:

Oxidation: Disulfides or sulfonic acids.

Reduction: Phenyl derivatives.

Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

1-(2-Iodophenyl)-1H-tetrazole-5-thiol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the development of materials with specific properties, such as conductivity or fluorescence

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the tetrazole ring can interact with biological receptors, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural and Substituent Effects

The table below compares 1-(2-Iodophenyl)-1H-tetrazole-5-thiol with structurally analogous tetrazole-5-thiol derivatives, emphasizing substituent variations:

Key Observations :

- Electronic Effects : The 2-iodophenyl group in the target compound likely reduces electron density at the tetrazole ring compared to electron-donating substituents (e.g., 4-hydroxyphenyl), affecting its coordination behavior .

- Biological Activity : While 1-phenyl-1H-tetrazole-5-thiol derivatives exhibit antimicrobial activity , the iodophenyl analog’s bioactivity remains underexplored but may show enhanced lipophilicity due to iodine’s hydrophobic character.

Reactivity and Stability

- Dichlorovinyl Derivatives : 1-Substituted tetrazole-5-thiols react with trichloroethylene to form S-dichlorovinyl derivatives. The iodine substituent may slow this reaction due to steric effects compared to smaller groups (e.g., methyl) .

- Thermal Stability : 5-Substituted tetrazoles (e.g., 5-methyl) exhibit lower thermal stability than thiol derivatives, suggesting the thiol group enhances stability .

Spectroscopic Data

- IR Spectroscopy : Thiol (-SH) stretching vibrations in 1-phenyl-1H-tetrazole-5-thiol appear at ~2550 cm⁻¹, while iodine’s mass may shift adjacent peaks in the iodophenyl analog .

- NMR : The 2-iodophenyl group would produce distinct deshielding in ¹H NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) compared to para-substituted analogs .

Biological Activity

1-(2-Iodophenyl)-1H-tetrazole-5-thiol is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring with four nitrogen atoms and one carbon atom, along with a thiol group (-SH) at the 5-position and an iodine-substituted phenyl group at the 1-position. Its molecular formula is C7H6N4S with a molecular weight of approximately 178.21 g/mol.

This compound's biological effects are primarily mediated through its ability to interact with specific molecular targets:

- Enzyme Inhibition : The thiol group can form covalent bonds with proteins or enzymes, potentially inhibiting their activity.

- Receptor Modulation : The tetrazole ring can interact with biological receptors, modulating their function and influencing various signaling pathways .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro tests showed effectiveness against various bacterial strains, including:

- Bacillus cereus

- Escherichia coli

- Pseudomonas aeruginosa

Additionally, antifungal activity was observed against species such as Candida albicans . The compound's mechanism involves disrupting microbial cell functions, likely through enzyme inhibition.

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro cytotoxicity assays against cancer cell lines (e.g., A431 epidermoid carcinoma and HCT116 colon cancer) indicated promising results. The calculated LD50 values suggest relatively low toxicity to normal cells, making it a candidate for further development as an anticancer agent .

Research Applications

This compound has several applications in scientific research:

- Organic Synthesis : It serves as a building block for synthesizing more complex molecules.

- Drug Development : Investigated for use as a scaffold in designing new therapeutic agents due to its bioactive properties.

- Material Science : Utilized in developing materials with specific properties, such as conductivity or fluorescence.

Case Study 1: Antimicrobial Efficacy

A study conducted by Coca et al. highlighted the antimicrobial efficacy of various 5-substituted tetrazoles, including this compound. The compound showed significant inhibitory action against Gram-positive and Gram-negative bacteria in comparison to standard antibiotics .

Case Study 2: Anticancer Potential

In a recent investigation, a series of tetrazole derivatives were synthesized and evaluated for their cytotoxic effects. Among these, this compound exhibited notable activity against epidermoid carcinoma cells, suggesting its potential as a lead compound for developing new cancer therapies .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 1-(3-Iodophenyl)-1H-tetrazole-5-thiol | Moderate | Low |

| 1-(2-Bromophenyl)-1H-tetrazole-5-thiol | Low | Moderate |

This table summarizes the biological activities of similar compounds, highlighting the unique position of this compound due to its enhanced antimicrobial properties compared to others.

Properties

CAS No. |

139059-03-3 |

|---|---|

Molecular Formula |

C7H5IN4S |

Molecular Weight |

304.11 g/mol |

IUPAC Name |

1-(2-iodophenyl)-2H-tetrazole-5-thione |

InChI |

InChI=1S/C7H5IN4S/c8-5-3-1-2-4-6(5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13) |

InChI Key |

WFIHWTQSAZFQCN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=S)N=NN2)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.